molecular formula C6H14N2 B1384906 (S)-1,2-Dimethylpiperazine CAS No. 485841-52-9

(S)-1,2-Dimethylpiperazine

Cat. No.: B1384906
CAS No.: 485841-52-9
M. Wt: 114.19 g/mol
InChI Key: ARHYWWAJZDAYDJ-LURJTMIESA-N
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Description

(S)-1,2-Dimethylpiperazine is an organic compound belonging to the piperazine family. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl groups attached to the 1 and 2 positions. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2-Dimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.

    Methylation: The piperazine undergoes methylation at the 1 and 2 positions using methyl iodide or methyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems for chiral resolution and purification is common to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2-Dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halides or other nucleophiles replace the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-1,2-Dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: this compound is used in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of (S)-1,2-Dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylpiperazine: The racemic mixture of (S)-1,2-Dimethylpiperazine and its ®-enantiomer.

    1-Methylpiperazine: A related compound with a single methyl group at the 1 position.

    2-Methylpiperazine: A compound with a methyl group at the 2 position.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(2S)-1,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYWWAJZDAYDJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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